molecular formula C40H58S4 B1643382 5,5'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene CAS No. 153561-79-6

5,5'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene

Cat. No.: B1643382
CAS No.: 153561-79-6
M. Wt: 667.2 g/mol
InChI Key: OWLUEDGBXMVFNL-UHFFFAOYSA-N
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Description

5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a chemical compound with the molecular formula C40H58S4 . It is a light yellow to brown powder or crystal . This compound is used in the field of materials science, specifically in electronic materials and organic transistor (OFET) materials .


Molecular Structure Analysis

The molecular structure of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene consists of 40 carbon atoms, 58 hydrogen atoms, and 4 sulfur atoms . The exact structure would require more specific information or a detailed diagram, which is not available in the search results.

It is a solid at 20 degrees Celsius . The compound has a melting point of 166 degrees Celsius . Its maximum absorption wavelength is 403 nm in 1,1,2,2-Tetrachloroethane .

Scientific Research Applications

Synthesis and Polymerization

5,5'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene is a key component in the synthesis of polythiophene derivatives. Bura et al. (2015) reported the synthesis of well-defined poly(3,3‴-didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene) using direct heteroarylation polymerization, a method showing promise for creating defect-free polythiophene derivatives. This research highlights the potential of this compound in creating advanced materials with controlled structures for various applications (Bura, Morin, & Leclerc, 2015).

Field-Effect Transistors

The molecule has been utilized in developing high-performance field-effect transistors. Letizia et al. (2005) synthesized carbonyl-functionalized quaterthiophenes, showing high electron mobility in solution-cast and vapor-deposited films. This indicates its potential in creating efficient semiconductor devices (Letizia, Facchetti, Stern, Ratner, & Marks, 2005).

Optical and Thermal Properties

Studies on benzobisthiazole derivatives and oligothiophenes have provided insights into the optical and thermal properties of compounds similar to this compound. Kang et al. (2010) and Aschi et al. (2012) have contributed to understanding these properties, which are crucial for applications in optoelectronics and photonics (Kang, Kim, Jeong, Nah, Park, Bae, Lee, & Kim, 2010); (Aschi, Amadei, Pellegrino, Perin, & Po', 2012).

Solar Cells and Organic Electronics

This compound is significant in the development oforganic photovoltaics and solar cells. Vemulamada et al. (2008) explored blends of regio-regular poly(3,3‴-didodecyl quaterthiophene) with PC70BM, demonstrating its potential in organic photovoltaic applications with efficiency improvements (Vemulamada, Hao, Kietzke, & Sellinger, 2008). Additionally, Mitzi et al. (1999) incorporated a quaterthiophene derivative in perovskite structures, impacting the optical properties of lead(II) halide-based perovskites and paving the way for innovative organic-inorganic hybrid materials (Mitzi, Chondroudis, & Kagan, 1999).

Molecular and Electronic Structure Studies

The study of carbonyl-functionalized quaterthiophenes by Yoon et al. (2006) revealed important trends in optical absorption, molecular structures, and electronic properties. This is crucial for the development of materials with tailored properties for electronic applications (Yoon, Facchetti, Stern, & Marks, 2006).

Mechanism of Action

Target of Action

The primary target of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, also known as 2-Dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, is the organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilize an organic semiconductor in their channel .

Mode of Action

This compound acts as a semiconducting oligomer (p-type) . It interacts with its targets, the OFETs, by facilitating the movement of holes (positive charge carriers) within the transistor . This results in changes in the electrical properties of the transistor, influencing its performance .

Biochemical Pathways

It is known that the compound plays a crucial role in the operation of ofets . By facilitating the movement of holes, it influences the electrical conductivity of the transistor, which is a key aspect of its function .

Pharmacokinetics

) and its melting point (166 °C ), are of interest.

Result of Action

The result of the action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the improved performance of OFETs . By facilitating the movement of holes, it enhances the electrical conductivity of the transistor, which can lead to improved device performance .

Action Environment

The action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as temperature and the presence of other materials in the transistor . For example, its melting point of 166 °C suggests that it can withstand relatively high temperatures.

Properties

IUPAC Name

2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35(41-33)37-29-31-39(43-37)40-32-30-38(44-40)36-28-26-34(42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLUEDGBXMVFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215045
Record name 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153561-79-6
Record name 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153561-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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